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Compound of Interest

Compound Name: 1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793

An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one: Physical Properties and
Spectroscopic Characterization

Introduction

1-Acetyl-1H-pyrazol-3(2H)-one (CAS No. 852471-15-9) is a heterocyclic organic compound
belonging to the pyrazole family.[1][2][3][4] Pyrazoles and their derivatives are significant
scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological
activities. This guide provides a detailed overview of the known physical properties and
appearance of 1-Acetyl-1H-pyrazol-3(2H)-one, intended for researchers, scientists, and
professionals in drug development. The document further outlines a comprehensive protocol
for its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a
cornerstone technique for molecular identification.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling,
formulation, and application in research. While extensive experimental data for this specific
compound is not widely published, a combination of data from supplier technical sheets and
computational models provides a reliable profile.

Data Presentation: Key Physicochemical Identifiers
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Property Value Source

IUPAC Name 2-acetyl-1H-pyrazol-5-one PubChem[2][5]

CAS Number 852471-15-9 ChemicalBook, PubChem[1][2]
Molecular Formula CsHeN20:2 PubChem[2][6]

Molecular Weight 126.11 g/mol PubChem, Crysdot LLC[2][6]
Appearance White to light yellow solid ChemicalBook][1]

Purity (Typical) >97% Crysdot LLC, AiFChem[5]

Storage Conditions

Room temperature, sealed in a

ChemicalBook,

dry environment MySkinRecipes[1][2]
SMILES CC(=O)N1C=CC(=O)N1 PubChem[2]
QAYRLKNRVJVHDK-
InChl Key PubChem[2][6]
UHFFFAOYSA-N
XLogP3 (Computed) -0.9 PubChem][6]
Topological Polar Surface Area
49.4 A2 PubChem[6]

(Computed)

Note: Specific experimental values for melting point, boiling point, and density are not

consistently reported in publicly available literature. The XLogP3 and Topological Polar Surface

Area are computationally derived values that provide insight into the compound's lipophilicity

and polarity, respectively, which are critical parameters in drug design.

Structural Characterization: A Methodological Deep

Dive

Confirming the identity and purity of a synthesized or procured compound is a critical first step

in any research workflow. Spectroscopic methods are central to this process. While techniques

like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable for identifying

functional groups and confirming molecular weight, Nuclear Magnetic Resonance (NMR)

spectroscopy provides the most detailed map of the molecular structure.
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Expert Insight: The Power of *H NMR

Proton NMR (*H NMR) is particularly powerful as it provides information on the number of
different types of protons, their electronic environment, and their proximity to other protons. For
1-Acetyl-1H-pyrazol-3(2H)-one, the *H NMR spectrum is definitive. A reported spectrum in
deuterated dimethyl sulfoxide (DMSO-ds) shows four distinct signals, perfectly corresponding
to the four unique proton environments in the molecule.[1]

0 10.96 (s, 1H): This singlet corresponds to the labile proton of the N-H group within the
pyrazole ring. Its significant downfield shift is characteristic of a proton attached to a nitrogen
atom in a heterocyclic system, often involved in hydrogen bonding with the solvent.

e 08.13(d, J =3.0 Hz, 1H): This doublet represents one of the vinyl protons on the pyrazole
ring. The splitting pattern (doublet) and coupling constant (J = 3.0 Hz) indicate it is adjacent
to one other proton.

e 06.01(d,J=3.0Hz, 1H): This is the second vinyl proton on the ring, coupled to the proton
at 8.13 ppm.

e 0 2.48 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl (CHs)
group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to
couple with.

Experimental Protocol: Structural Verification by 'H
NMR Spectroscopy

This protocol provides a self-validating system for confirming the identity of 1-Acetyl-1H-
pyrazol-3(2H)-one.

Objective:

To acquire a high-resolution *H NMR spectrum to confirm the molecular structure and assess
the purity of the sample.

Materials:

e 1-Acetyl-1H-pyrazol-3(2H)-one sample (5-10 mg)
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Deuterated Dimethyl Sulfoxide (DMSO-ds), 299.8 atom % D
5 mm NMR tubes
Pipettes and glassware

NMR Spectrometer (e.g., 400 MHz)

Methodology:

e Sample Preparation:

Rationale: Proper sample preparation is crucial for obtaining a high-quality, homogeneous
solution, which is necessary for sharp NMR signals.

Step 1: Weigh approximately 5-10 mg of the solid 1-Acetyl-1H-pyrazol-3(2H)-one directly
into a clean, dry vial.

Step 2: Add approximately 0.6-0.7 mL of DMSO-de to the vial.

Expertise: DMSO-ds is chosen as the solvent due to its excellent solvating power for polar
organic molecules and its high boiling point, which minimizes evaporation. Its residual
proton signal appears around 2.50 ppm, which is noted to avoid confusion with the analyte
signals.

Step 3: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear,
particulate-free solution should be obtained.

Step 4: Transfer the solution into a 5 mm NMR tube.

 NMR Spectrometer Setup & Acquisition:

o

o

[¢]

Rationale: The spectrometer must be properly tuned and shimmed to ensure high
resolution and accurate chemical shift referencing.

Step 1: Insert the NMR tube into the spectrometer.

Step 2: Lock the spectrometer on the deuterium signal of the DMSO-de.
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o Step 3: Shim the magnetic field to optimize its homogeneity. This is an automated or semi-
automated process on modern spectrometers and is critical for obtaining sharp resonance
lines.

o Step 4: Set the acquisition parameters. A standard H acquisition experiment is typically
sufficient. Ensure the spectral width covers the expected range of chemical shifts (e.g., O-
12 ppm).

o Step 5: Acquire the spectrum. The number of scans can be adjusted (e.g., 8-16 scans) to
achieve an adequate signal-to-noise ratio.

» Data Processing and Analysis:

o Rationale: Proper data processing is required to extract accurate chemical shifts, coupling
constants, and integrals.

o Step 1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Step 2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive
mode.

o Step 3: Calibrate the chemical shift axis by referencing the residual solvent peak of
DMSO-de to 2.50 ppm.

o Step 4: Integrate the peaks. Set the integral of one of the single-proton signals (e.g., the
doublet at 8.13 ppm) to 1.0. The other integrals should correspond to the number of
protons for each signal (1H, 1H, and 3H).

o Step 5: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants
(J-values) to confirm the structure as detailed in the section above.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization protocol.
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4 Sample Preparation

1. Weigh Compound
(5-10 mg)

2. Dissolve in DMSO-d6
(0.7 mL)

[3. Transfer to NMR Tube

Y
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Data Processi;g & Analysis

[7. Fourier Transform & Phasing]

'

8. Calibrate Spectrum
(Ref: DMSO @ 2.50 ppm)

9. Integrate & Analyze Peaks
(Shifts, Multiplicity, J-values)

Conclusion

10. Confirm Structure & Purity

Click to download full resolution via product page

Caption: Workflow for structural verification via *H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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